Cas no 901030-98-6 (3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo4,3-cquinoline)

3-(3-Bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core with bromophenyl, chlorophenyl, and ethyl substituents. Its structural complexity and functional group diversity make it a valuable intermediate in medicinal chemistry, particularly for the synthesis of biologically active molecules. The presence of halogenated aromatic groups enhances its potential as a building block for drug discovery, offering opportunities for further derivatization via cross-coupling reactions. The ethyl group at the 8-position may influence solubility and pharmacokinetic properties. This compound is suited for research applications in developing therapeutic agents, given its modular framework for structural optimization. Proper handling is advised due to its reactive functional groups.
3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo4,3-cquinoline structure
901030-98-6 structure
Product Name:3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo4,3-cquinoline
CAS No:901030-98-6
MF:C24H17BrClN3
MW:462.768883466721
CID:6311062
PubChem ID:20852928
Update Time:2025-05-20

3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo4,3-cquinoline Chemical and Physical Properties

Names and Identifiers

    • 3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo4,3-cquinoline
    • AKOS001804924
    • 3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethylpyrazolo[4,3-c]quinoline
    • F3407-1660
    • 901030-98-6
    • 3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline
    • Inchi: 1S/C24H17BrClN3/c1-2-15-6-11-22-20(12-15)24-21(14-27-22)23(16-4-3-5-17(25)13-16)28-29(24)19-9-7-18(26)8-10-19/h3-14H,2H2,1H3
    • InChI Key: FMGLHDXPZABTMZ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C1C2=CN=C3C=CC(CC)=CC3=C2N(C2C=CC(=CC=2)Cl)N=1

Computed Properties

  • Exact Mass: 461.02944g/mol
  • Monoisotopic Mass: 461.02944g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 554
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.3
  • Topological Polar Surface Area: 30.7Ų

3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo4,3-cquinoline Pricemore >>

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Additional information on 3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo4,3-cquinoline

Recent Advances in the Study of 3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline (CAS: 901030-98-6)

The compound 3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline (CAS: 901030-98-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This pyrazoloquinoline derivative exhibits a unique structural framework that makes it a promising candidate for drug development, particularly in the areas of oncology and neurology. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in various disease models.

One of the key findings from recent research is the compound's ability to modulate specific signaling pathways involved in cell proliferation and apoptosis. In vitro studies have demonstrated that 901030-98-6 exhibits potent inhibitory effects on certain kinase enzymes, which are often overexpressed in cancer cells. These findings suggest that the compound could serve as a lead molecule for the development of novel kinase inhibitors. Additionally, its selectivity profile has been investigated to minimize off-target effects, a critical factor in drug development.

Another area of interest is the compound's potential application in neurological disorders. Preliminary studies have indicated that 3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline may interact with neurotransmitter receptors, offering a new avenue for treating conditions such as epilepsy and neurodegenerative diseases. However, further in vivo studies are required to validate these findings and assess the compound's safety and efficacy in more complex biological systems.

The synthesis and optimization of 901030-98-6 have also been a focus of recent research. Advances in synthetic chemistry have enabled the production of this compound with higher yields and purity, facilitating more extensive pharmacological evaluations. Researchers have explored various structural modifications to enhance its bioavailability and metabolic stability, addressing some of the challenges associated with its development as a therapeutic agent.

In conclusion, the compound 3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline represents a promising candidate for further drug development. Its dual potential in oncology and neurology, coupled with recent advancements in its synthesis and characterization, underscores the importance of continued research in this area. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical applications.

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